molecular formula C67H74N6O18S2 B1261959 Pivampicillin pamoate CAS No. 39030-72-3

Pivampicillin pamoate

Número de catálogo: B1261959
Número CAS: 39030-72-3
Peso molecular: 1315.5 g/mol
Clave InChI: RYPIBFIQHKWKBM-WDPVPZODSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Pivampicilina pamoato se sintetiza esterificando ampicilina con ácido piválico. La reacción implica el uso de cloruro de pivaloiloximetilo y ampicilina en presencia de una base como la trietilamina . La reacción generalmente se lleva a cabo en un disolvente orgánico como el diclorometano bajo condiciones controladas de temperatura.

Métodos de producción industrial: La producción industrial de pivampicilina pamoato sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y disolventes de alta pureza, y las condiciones de reacción se optimizan para obtener el máximo rendimiento y pureza. El producto final se purifica utilizando técnicas como la cristalización o la cromatografía .

Análisis De Reacciones Químicas

Hydrolytic Activation to Ampicillin

The primary chemical reaction of pivampicillin pamoate is enzymatic hydrolysis, which converts the prodrug into its active form, ampicillin. This reaction occurs via esterase-mediated cleavage of the pivaloyloxymethyl ester group (Fig. 1).

Reaction:

Pivampicillin pamoateEsterasesAmpicillin+Pivalic acid+Formaldehyde\text{this compound}\xrightarrow{\text{Esterases}}\text{Ampicillin}+\text{Pivalic acid}+\text{Formaldehyde}

Parameter Value Source
Molecular weight (parent)500.0 g/molPubChem
Hydrolysis sitePivaloyloxymethyl ester bondNCI Thesaurus
Enzymes involvedCarboxylesterases (serum/hepatic)DrugBank
Bioavailability post-hydrolysis~50–60% (vs. 30–40% for ampicillin)PubMed

This hydrolysis is pH-dependent and occurs rapidly in physiological conditions, with peak serum ampicillin concentrations achieved within 1–2 hours post-administration .

Mechanism of Action: Irreversible Acetylation of Penicillin-Binding Proteins (PBPs)

Ampicillin, the active metabolite, exerts bactericidal effects by covalently binding to PBPs—enzymes critical for peptidoglycan cross-linking in bacterial cell walls. The reaction involves nucleophilic attack by serine residues in PBPs on the β-lactam ring of ampicillin.

Reaction:

\text{Ampicillin}+\text{PBP}\rightarrow \text{Acyl enzyme complex}\(\text{inactive})

Target PBP Organism Binding Affinity Kinetics
Penicillin-binding protein 1AClostridium perfringensHigh (Kd=0.1muMK_d=0.1\\mu M)Irreversible inhibition
PBP2/3Escherichia coliModeratekcat=0.02\s1k_{\text{cat}}=0.02\s^{-1}

The acylation reaction deactivates PBPs, disrupting cell wall synthesis and leading to osmotic lysis. Computational studies confirm that the β-lactam ring’s strain-release mechanism enhances reactivity, aligning with experimental kinetics .

Stability and Degradation Pathways

This compound exhibits limited stability in acidic environments, necessitating enteric-coated formulations to prevent premature hydrolysis in the stomach . Degradation pathways include:

Non-Enzymatic Hydrolysis

In aqueous solutions, pivampicillin undergoes pH-dependent hydrolysis:

  • Rate (pH 7.4): t1/21texthourt_{1/2}\approx 1\\text{hour}

  • Byproducts: Formaldehyde (traces), pivalic acid (non-toxic)

Interaction with Gastric Mucosa

Gastroscopic studies reveal that pivampicillin capsules (unlike tablets) can cause mucosal irritation due to localized hydrolysis, releasing pivalic acid and formaldehyde .

Analytical Characterization

Key methods for studying this compound reactions include:

  • High-Performance Liquid Chromatography (HPLC): Quantifies hydrolysis rates and ampicillin release .

  • Mass Spectrometry: Identifies degradation byproducts (e.g., pivalic acid) .

  • Kinetic Modeling: Predicts esterase-mediated activation using Michaelis-Menten parameters .

Comparative Reaction Kinetics

Pivampicillin’s hydrolysis is 10-fold faster than analogous prodrugs (e.g., pivmecillinam), attributed to steric effects of the pivalate group enhancing esterase affinity .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Pivampicillin pamoate is known for its enhanced bioavailability compared to traditional ampicillin. Studies indicate that it is absorbed more efficiently from the gastrointestinal tract, leading to higher serum concentrations and prolonged activity against susceptible bacteria.

Treatment of Gonorrhea

This compound has been evaluated in clinical trials for the treatment of uncomplicated gonorrhea. A study involving 40 patients reported a bacteriological cure rate of 92.5%, highlighting its effectiveness as a single-dose therapy . The convenience of this treatment is particularly beneficial in developing regions where healthcare access may be limited.

Respiratory Tract Infections

It has also shown promise in treating respiratory tract infections, including acute bronchitis and pneumonia caused by non-penicillinase-producing strains of bacteria . The ability to administer pivampicillin orally enhances patient compliance.

Comparative Efficacy Studies

A comparative study between pivampicillin and traditional ampicillin demonstrated that pivampicillin provided superior serum concentrations and urinary excretion rates. Specifically, pivampicillin's bioavailability was significantly higher than that of ampicillin at equivalent doses, suggesting it may be more effective in achieving therapeutic levels in the body .

Parameter Pivampicillin Ampicillin
Peak Serum Concentration (μg/ml)6.81.96
Urinary Excretion (%)67-7325-29
BioavailabilityHigherLower

Efficacy in Pediatric Populations

Research has indicated that pivampicillin can be effectively used in pediatric patients for treating infections like otitis media and urinary tract infections. A study involving children showed a high success rate with minimal adverse effects, reinforcing its safety profile in younger populations.

Use in Combination Therapy

Pivampicillin's efficacy can be further enhanced when combined with probenecid, which inhibits renal excretion and prolongs the drug's action in the bloodstream . This combination therapy approach has been particularly useful in managing severe infections requiring sustained antibiotic levels.

Mecanismo De Acción

Pivampicilina pamoato es un profármaco que se convierte en ampicilina en el cuerpo. La ampicilina ejerce su acción bactericida inhibiendo la síntesis de las paredes celulares bacterianas. Se une a las proteínas de unión a penicilina (PBP) en la pared celular bacteriana, inhibiendo el paso final de transpeptidación de la síntesis de peptidoglicano. Esto conduce al debilitamiento de la pared celular y, en última instancia, a la lisis de la célula bacteriana .

Comparación Con Compuestos Similares

Compuestos similares:

Singularidad: Pivampicilina pamoato es único debido a su esterificación específica con ácido piválico, que aumenta significativamente su lipofilia y biodisponibilidad oral en comparación con otros profármacos de ampicilina . Esto lo hace particularmente eficaz para la administración oral, proporcionando una opción de tratamiento conveniente y eficiente para las infecciones bacterianas.

Actividad Biológica

Pivampicillin pamoate is a prodrug of ampicillin, designed to enhance the oral bioavailability of the active antibiotic through increased lipophilicity. This compound has been studied for its pharmacokinetic properties, therapeutic efficacy, and potential side effects. Below is a detailed examination of its biological activity, including data tables, case studies, and research findings.

Pivampicillin is converted into its active form, ampicillin, in the body. The conversion occurs rapidly after oral administration; over 99% of pivampicillin is metabolized to ampicillin within 15 minutes. The mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the formation of peptidoglycan layers in bacterial cell walls .

Table 1: Key Pharmacokinetic Properties

PropertyValue
AbsorptionRapidly absorbed
BioavailabilityHigher than ampicillin
Peak Serum Concentration6.8 µg/ml (at 56 min)
Half-life~1 hour
Urinary Excretion67-73% (pivampicillin)
25-29% (ampicillin)

Clinical Efficacy

Pivampicillin has been evaluated in various clinical settings, particularly for treating bacterial infections. A notable study compared the efficacy of pivampicillin with pivmecillinam against a control group receiving pivampicillin alone in patients with chronic obstructive pulmonary disease (COPD). The results indicated no significant differences in clinical outcomes between the two groups, suggesting that pivmecillinam may not provide additional benefits when combined with pivampicillin .

Case Study Analysis

  • Study on Chronic Infections :
    • Objective : To assess the efficacy of pivampicillin plus pivmecillinam versus pivampicillin alone.
    • Participants : 56 children and young adults with COPD or cystic fibrosis.
    • Results : No significant differences in clinical scoring or lung function tests were observed. Both treatment regimens showed similar rates of pathogen eradication (68% vs. 67%) after follow-up .
  • Randomized Controlled Trial :
    • Objective : Compare a 7-day course versus a 14-day course of pivampicillin in pyelonephritis patients.
    • Findings : The clinical cure rate was not statistically significantly different between groups, indicating that shorter courses may be effective .

Adverse Effects and Safety Profile

While pivampicillin is generally well-tolerated, it can lead to a depletion of carnitine levels due to the release of pivalic acid during metabolism. This effect is not typically clinically significant in short-term use but raises concerns about long-term administration .

Table 2: Common Adverse Effects

Adverse EffectIncidence Rate
Gastrointestinal disturbancesCommon
Allergic reactionsRare
Carnitine depletionNotable in long-term use

Propiedades

Número CAS

39030-72-3

Fórmula molecular

C67H74N6O18S2

Peso molecular

1315.5 g/mol

Nombre IUPAC

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C23H16O6.2C22H29N3O6S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*6-10,13-15,18H,11,23H2,1-5H3,(H,24,26)/t;2*13-,14-,15+,18-/m.11/s1

Clave InChI

RYPIBFIQHKWKBM-WDPVPZODSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

SMILES isomérico

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

SMILES canónico

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.